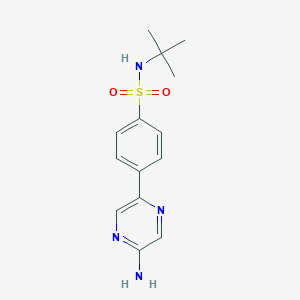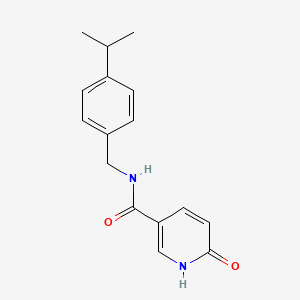![molecular formula C20H33NO3S B5515572 (3R*,4R*)-1-{[5-(cyclohexylthio)-2-furyl]methyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5515572.png)
(3R*,4R*)-1-{[5-(cyclohexylthio)-2-furyl]methyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions. For instance, Abdel‐Wahhab and El-Assal (1968) described the cyclisation of related furan compounds, which might be a relevant process in the synthesis of the target molecule (Abdel‐Wahhab & El-Assal, 1968). Nomura et al. (1986) discussed the synthesis of compounds involving furyl groups, which are a component of the molecule (Nomura, Okazaki, Hori, & Yoshii, 1986).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often elucidated through methods like NMR and X-ray crystallography. For example, Wu et al. (2021) provided a detailed molecular structure analysis using these methods for a similarly structured compound (Wu et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds with furyl and piperidinyl groups have been extensively studied. The reactivity of these groups under various conditions can provide insights into the chemical behavior of the compound . Ibata, Nakano, and Tamura (1992) explored reactions of benzopyrylium derivatives, which could be similar to the target compound's reactions (Ibata, Nakano, & Tamura, 1992).
Applications De Recherche Scientifique
Cyanophthalide Annulation in Chemical Synthesis
Nomura et al. (1986) explored the reaction of lithiated 3-cyano-1(3H)-isobenzofuranone with substituted 2-furfuralacetones, leading to the synthesis of various naphthohydroquinones and pyrano-γ-lactones. This research demonstrates the utility of furyl compounds in synthesizing complex organic structures, potentially applicable in creating novel materials or pharmaceuticals (Nomura, Okazaki, Hori, & Yoshii, 1986).
Stereochemistry and Analgesic Properties
Casy, Dewar, and Pascoe (1983) determined the stereochemistry of diastereoisomeric propionyl esters of 4-(2-furyl)-3-methyl-1-phenethylpiperidin-4-ols. Their work contributes to understanding the relationship between molecular structure and biological activity, which is crucial for the design of new analgesic compounds (Casy, Dewar, & Pascoe, 1983).
Benzofuran Derivatives Synthesis
Abdel‐Wahhab and El-Assal (1968) discussed the cyclisation of specific furyl-containing compounds to benzofuran derivatives. This process is significant for creating compounds with potential applications in various fields, including organic electronics and pharmaceuticals (Abdel‐Wahhab & El-Assal, 1968).
Synthesis of Cyclohexanones
Grootaert, Mijngheer, and Clercq (1982) reported the synthesis of cyclohexanones from furylmagnesium iodide, highlighting a method for generating key intermediates in organic synthesis. This research could have implications for developing new synthetic routes in chemical manufacturing (Grootaert, Mijngheer, & Clercq, 1982).
Propriétés
IUPAC Name |
(3R,4R)-1-[(5-cyclohexylsulfanylfuran-2-yl)methyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO3S/c1-16-14-21(12-10-20(16,22)11-13-23-2)15-17-8-9-19(24-17)25-18-6-4-3-5-7-18/h8-9,16,18,22H,3-7,10-15H2,1-2H3/t16-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCXXQRNAMLVRT-OXQOHEQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)CC2=CC=C(O2)SC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)CC2=CC=C(O2)SC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-1-{[5-(cyclohexylthio)-2-furyl]methyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5515504.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5515512.png)
![2-isobutyl-8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515515.png)
![2-(ethylamino)-N-{1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5515530.png)

![4-amino-2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5515542.png)

![5-chloro-2-ethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5515561.png)
![(1R*,5R*)-3-(methylsulfonyl)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5515577.png)
![2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5515580.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea](/img/structure/B5515583.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5515590.png)